molecular formula C12H16Cl2N2O B1318370 1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride CAS No. 442128-10-1

1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride

Cat. No.: B1318370
CAS No.: 442128-10-1
M. Wt: 275.17 g/mol
InChI Key: KWVIXEMCZRMYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₆Cl₂N₂O. It is primarily used in research applications, particularly in the field of proteomics. The compound is characterized by its piperidine ring structure, which is substituted with a 4-chlorobenzoyl group and an amine group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride typically involves the following steps:

    Formation of 4-Chlorobenzoyl Chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Acylation of Piperidine: The 4-chlorobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine (Et₃N) to form 1-(4-chlorobenzoyl)piperidine.

    Amination: The 1-(4-chlorobenzoyl)piperidine is further reacted with ammonia (NH₃) or an amine source to introduce the amine group at the 4-position of the piperidine ring.

    Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid (HCl) to form the hydrochloride salt

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride is widely used in scientific research, including:

    Proteomics: As a reagent for studying protein interactions and modifications.

    Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.

    Biological Studies: Investigating the biological activity and mechanism of action of related compounds.

    Industrial Applications: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The piperidine ring and benzoyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-Bromobenzoyl)piperidin-4-amine hydrochloride
  • 1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride
  • 1-(4-Fluorobenzoyl)piperidin-4-amine hydrochloride

Comparison: 1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride is unique due to the presence of the chlorine atom, which influences its chemical reactivity and biological activity. Compared to its bromine, methyl, and fluorine analogs, the chlorine derivative exhibits distinct properties in terms of:

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(4-chlorophenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O.ClH/c13-10-3-1-9(2-4-10)12(16)15-7-5-11(14)6-8-15;/h1-4,11H,5-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVIXEMCZRMYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589423
Record name (4-Aminopiperidin-1-yl)(4-chlorophenyl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442128-10-1
Record name (4-Aminopiperidin-1-yl)(4-chlorophenyl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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